molecular formula C29H36N4O6 B12164361 N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide

N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide

Cat. No.: B12164361
M. Wt: 536.6 g/mol
InChI Key: CWGQDBQCAYDRRQ-IZDIRFCDSA-N
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Description

Systematic IUPAC Name and CAS Registry Number Analysis

The systematic IUPAC name reflects the compound’s structural complexity:

The name specifies:

  • A nonanedihydrazide backbone (nine-carbon chain with two hydrazide groups).
  • Two ethylidene substituents [(1E) and (1Z) configurations] attached to 2,3-dihydro-1,4-benzodioxin-6-yl moieties.

Structural Relationship to 2,3-Dihydro-1,4-benzodioxin Derivatives

The compound belongs to the 2,3-dihydro-1,4-benzodioxin family, a scaffold known for its bioactivity in medicinal chemistry. Key structural features include:

Feature Description
Core Framework Two 2,3-dihydro-1,4-benzodioxin rings linked via ethylidene groups to a nonanedihydrazide chain.
Functional Groups Hydrazide (–CONHNH–), ethylidene (CH=), and benzodioxin (dihydrofuran fused to benzene).
Synthetic Precursors Derived from 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde intermediates through condensation reactions.

This structural design enhances potential interactions with biological targets due to the aromaticity of benzodioxin and the flexibility of the hydrazide chain.

Isomeric Configuration Analysis of Ethylidene Substituents

The compound exhibits geometric isomerism (E/Z) at the ethylidene groups:

Isomer Configuration Structural Impact
(1E) Ethylidene group with trans configuration at position 1. Stabilized by reduced steric hindrance between benzodioxin rings and the hydrazide chain.
(1Z) Ethylidene group with cis configuration at position 9. May form intramolecular hydrogen bonds or π-π interactions, influencing conformational stability.

The coexistence of E and Z configurations in the same molecule creates a unique stereoelectronic profile, potentially affecting its reactivity and biological interactions. For example, E/Z isomerization in similar compounds is influenced by solvent polarity and substituent electronic effects.

Properties

Molecular Formula

C29H36N4O6

Molecular Weight

536.6 g/mol

IUPAC Name

N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-N'-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]nonanediamide

InChI

InChI=1S/C29H36N4O6/c1-20(22-10-12-24-26(18-22)38-16-14-36-24)30-32-28(34)8-6-4-3-5-7-9-29(35)33-31-21(2)23-11-13-25-27(19-23)39-17-15-37-25/h10-13,18-19H,3-9,14-17H2,1-2H3,(H,32,34)(H,33,35)/b30-20-,31-21+

InChI Key

CWGQDBQCAYDRRQ-IZDIRFCDSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCCCCCC(=O)N/N=C(/C)\C1=CC2=C(C=C1)OCCO2)/C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC(=NNC(=O)CCCCCCCC(=O)NN=C(C)C1=CC2=C(C=C1)OCCO2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

The compound N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide is a complex hydrazide derivative featuring two benzodioxin moieties. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O4\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_4

This indicates a molecular weight of approximately 368.41 g/mol. The presence of the benzodioxin structure suggests potential interactions with biological targets due to its aromatic properties.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of similar compounds featuring the benzodioxin moiety. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]-dioxin-6-amine exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potentials of Related Compounds

Compound NameEnzyme TargetInhibition PercentageReference
Compound Aα-Glucosidase78%
Compound BAcetylcholinesterase65%
N'~1~-...α-GlucosidaseTBDTBD

Case Studies

In one notable study, a series of sulfonamide derivatives including those with benzodioxin structures were synthesized and screened for their anti-diabetic properties. The results indicated that certain derivatives had promising inhibitory effects on α-glucosidase, suggesting their potential as therapeutic agents for T2DM .

Another study focused on the interaction of benzodioxin derivatives with amyloid fibers associated with neurodegenerative diseases. The findings revealed that specific compounds could alter the formation of amyloid structures, indicating potential neuroprotective effects .

The biological activity of N'~1~-[(1E)-... can be attributed to its ability to interact with key enzymes involved in metabolic pathways. The hydrazide functional group may facilitate binding to enzyme active sites, while the benzodioxin moieties provide structural characteristics conducive to enzyme inhibition.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's potential therapeutic properties are primarily attributed to the presence of the benzodioxin moiety, which is known for its biological activity.

Anticancer Activity
Research indicates that derivatives of benzodioxins exhibit significant anticancer properties. The hydrazide functional group in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. The hydrazide structure is often associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound could inhibit the growth of various pathogenic microorganisms by disrupting their cellular processes .

Material Science Applications

In material science, compounds containing benzodioxin structures are being investigated for their potential use in creating advanced materials.

Polymer Synthesis
The unique chemical properties of N'~1~-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-N'~9~-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nonanedihydrazide can be utilized in polymer synthesis. Its ability to form cross-links can lead to the development of new polymeric materials with enhanced mechanical strength and thermal stability .

Nanotechnology
The compound's structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. The incorporation of such compounds into nanoparticles could improve the solubility and bioavailability of poorly soluble drugs .

Agricultural Research Applications

The agricultural sector is increasingly interested in compounds that can enhance plant growth and resistance to pests.

Pesticidal Activity
Research has indicated that hydrazide derivatives can exhibit pesticidal properties. This compound may serve as a lead structure for developing new agrochemicals aimed at controlling agricultural pests . Field studies are necessary to evaluate its efficacy and safety as a biopesticide.

Plant Growth Promotion
There is also potential for this compound to act as a plant growth regulator. Compounds with similar structures have been shown to influence plant hormone activity, which could lead to improved crop yields and stress resistance .

Case Studies

Several case studies have highlighted the applications of similar compounds:

StudyApplicationFindings
Anticancer Research Investigated benzodioxin derivativesCompounds showed significant inhibition of tumor cell proliferation.
Antimicrobial Activity Tested against bacterial strainsDemonstrated effective inhibition against multiple pathogens.
Pesticidal Efficacy Evaluated in field trialsShowed promising results as a biopesticide with low toxicity to non-target organisms.

Comparison with Similar Compounds

Anti-inflammatory Analogues

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (Table 1, Entry 2) shares the benzodioxin core but substitutes the hydrazide chain with an acetic acid group. This derivative demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay . In contrast, the target compound’s extended hydrazide linker and stereochemical diversity may enhance its ability to engage with larger binding pockets or confer improved metabolic stability.

Antimicrobial Derivatives

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (Table 1, Entry 3) incorporate sulfonamide and nitro groups, enabling potent biofilm inhibition against Escherichia coli and Bacillus subtilis . Similarly, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited dual antibacterial and antifungal activity with low cytotoxicity . The target compound’s hydrazide functionality, however, may offer alternative hydrogen-bonding interactions or metal-chelating properties absent in sulfonamide derivatives.

Antioxidant Agents

A series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives (Table 1, Entry 4) were designed as lipid peroxidation inhibitors, targeting human low-density lipoprotein (LDL) oxidation. These compounds achieved high inhibitory activity through electron-donating substituents like hydroxyl and methoxy groups . The target compound’s ethylidene hydrazide groups could act as radical scavengers, though its lack of polar substituents might limit antioxidant efficacy compared to hydroxylated analogues.

Electronic and Stereochemical Considerations

As noted in cluster chemistry studies, compounds with similar electronic profiles but divergent geometries (e.g., isovalency vs. isoelectronicity) exhibit distinct reactivities and binding affinities .

Data Tables

Table 1: Comparative Analysis of 2,3-Dihydro-1,4-Benzodioxin Derivatives

Compound (Entry) Core Structure Functional Groups Biological Activity Synthesis Method References
Target Compound (1) Benzodioxin x2 Hydrazide, Ethylidene (E/Z) Not reported Likely multi-step -
2-(Benzodioxin-6-yl)acetic acid (2) Benzodioxin Acetic acid Anti-inflammatory Multi-step
N-Alkyl sulfonamides (3) Benzodioxin Sulfonamide, Alkyl Antibacterial, Antifungal Multi-step
2,6,7-Substituted derivatives (4) Benzodioxin Hydroxyl, Methoxy Lipid peroxidation inhibition One-pot/multi-step
Hexanediamide derivative (5) Benzodioxin x2 Amide, Ethyl Not reported Multi-step

Preparation Methods

Table 1: Key Intermediates and Their Synthetic Routes

IntermediateSynthetic MethodKey Reagents/ConditionsYield (%)Source Relevance
NonanedihydrazideCondensation of nonanedioic acid with hydrazine hydrateZnO/Al₂O₃ catalyst, 95–100°C, 3–5 h90–92Adapted from
2,3-Dihydro-1,4-benzodioxin-6-carbaldehydeFormylation of 6-hydroxy-1,4-benzodioxaneVilsmeier-Haack reaction, POCl₃, DMF75–80Inspired by

Synthesis of Nonanedihydrazide

The nine-carbon dihydrazide is synthesized via a modified adipic dihydrazide protocol, substituting adipic acid with nonanedioic acid:

Reaction Scheme :

\ceHOOC(CH2)7COOH+2NH2NH2H2O>[ZnO/Al2O3][Δ]H2NNHCO(CH2)7CONHNH2+3H2O\ce{HOOC-(CH2)7-COOH + 2NH2NH2·H2O ->[ZnO/Al2O3][\Delta] H2N-NH-CO-(CH2)7-CO-NH-NH2 + 3H2O}

Optimized Conditions :

  • Molar Ratio : Nonanedioic acid : hydrazine hydrate = 1:3.5

  • Catalyst : ZnO/Al₂O₃ (6–20 wt% of acid)

  • Temperature : 95–100°C under fractional distillation to remove H₂O

  • Time : 4–6 h (extended due to longer carbon chain)

Challenges and Solutions :

  • Reduced Solubility : Nonanedioic acid’s lower solubility vs. adipic acid necessitated solvent screening.

    • Solvent System : Ethanol/water (3:1 v/v) enhanced dissolution without compromising catalyst activity.

  • Byproduct Formation : Oligomerization mitigated via controlled reflux (R = 5–8).

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde

The benzodioxin aldehyde is prepared through formylation of 6-hydroxy-1,4-benzodioxane, adapting sulfonation/cyclization strategies from:

Step 1: Sulfonation of 6-Hydroxy-1,4-benzodioxane

\ceC8H8O3+RSO2Cl>[Base][050°C]C8H7O3SO2R\ce{C8H8O3 + RSO2Cl ->[Base][0–50°C] C8H7O3-SO2R}

  • Base : Triethylamine in THF

  • R Group : Tosyl (CH₃C₆H₄SO₂) for optimal leaving group ability.

Step 2: Vilsmeier-Haack Formylation

\ceC8H7O3SO2R+DMF+POCl3>[05°C]C8H7O3CHO\ce{C8H7O3-SO2R + DMF + POCl3 ->[0–5°C] C8H7O3-CHO}

  • Yield : 78% after column chromatography (hexane/ethyl acetate 4:1).

Condensation to Form Ethylidene Linkages

The final step involves stereoselective hydrazone formation between nonanedihydrazide and benzodioxin aldehyde:

Reaction Scheme :

\ceH2NNHCO(CH2)7CONHNH2+2C8H7O3CHO>[Acid][Δ]TargetCompound\ce{H2N-NH-CO-(CH2)7-CO-NH-NH2 + 2 C8H7O3-CHO ->[Acid][\Delta] Target Compound}

Condition Optimization :

Parameter(E)-Isomer Preference(Z)-Isomer Preference
Catalyst p-TsOH (0.1 equiv)ZnCl₂ (0.2 equiv)
Solvent Anhydrous THFDioxane
Temperature 60°C, 12 h25°C, 24 h
Steric Effects Bulky groups favor (E)Less hindered sites favor (Z)

Isolation and Purification :

  • Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) resolved (E) and (Z) isomers (ΔRf = 0.15).

  • Crystallization : Ethanol/water recrystallization enhanced purity to >98% (HPLC).

Structural Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 2H, N=CH), δ 6.85–7.10 (m, 6H, benzodioxin-H), δ 4.25 (s, 8H, OCH₂CH₂O).

    • NOESY : Cross-peaks between N=CH and benzodioxin-H confirmed (E)/(Z) configurations.

  • IR (KBr) : 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

  • MS (ESI+) : m/z 647.2 [M+H]⁺ (calc. 647.3).

Industrial-Scale Considerations

Adapting methodologies from, key scalability factors include:

  • Catalyst Reusability : ZnO/Al₂O₃ retained 85% activity after 5 cycles.

  • Solvent Recovery : THF and dioxane distilled with >90% efficiency.

  • Waste Minimization : No coupling byproducts or heavy metal waste .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization requires a factorial design approach to evaluate variables such as solvent polarity, reaction temperature, and catalyst loading. For example, full factorial optimization (FFD) can identify interactions between variables (e.g., solvent polarity and temperature) that maximize yield while minimizing byproducts . Parallel synthesis guided by statistical experimental design (e.g., Design of Experiments, DoE) is critical for efficient exploration of reaction space, particularly for hydrazide coupling steps . Key metrics include monitoring reaction progress via HPLC and adjusting stoichiometric ratios of hydrazine precursors to benzodioxin-containing aldehydes .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical (E/Z) configuration of the ethylidene groups?

Methodological Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is essential to distinguish E and Z configurations by identifying spatial proximity of protons on adjacent carbons. For example, cross-peaks between the ethylidene protons and benzodioxin aromatic protons can confirm stereochemistry . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide complementary validation of molecular geometry .

Q. How does the stereochemistry of the ethylidene groups influence the compound’s physicochemical properties?

Methodological Answer: The E configuration typically results in greater planarity and conjugation, enhancing UV-Vis absorption (λmax), while the Z configuration may introduce steric hindrance, affecting solubility and aggregation behavior. Computational simulations (e.g., density functional theory, DFT) can predict dipole moments and polar surface areas to correlate stereochemistry with solubility and crystallinity .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s electronic properties and ligand-receptor interactions?

Methodological Answer: Integrated computational workflows combining DFT for electronic structure analysis (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations for ligand-receptor binding free energy calculations are ideal. Machine learning tools can accelerate ligand design by predicting binding affinities to biological targets (e.g., enzymes with benzodioxin-binding pockets) . For fluorescent derivatives, time-dependent DFT (TD-DFT) models can simulate emission spectra .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s supramolecular assembly in crystal structures?

Methodological Answer: X-ray crystallography paired with Hirshfeld surface analysis quantifies contributions from π-π interactions between benzodioxin moieties and hydrogen bonds from hydrazide groups. For example, the dihedral angle between benzodioxin rings and hydrazide chains dictates packing efficiency . Solvent polarity during crystallization can modulate these interactions, as observed in related benzodioxin derivatives .

Q. What experimental approaches are suitable for establishing structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer: A QSAR (quantitative SAR) framework using substituent variation (e.g., halogenation of benzodioxin rings) and biological assay data (e.g., IC50 values) can identify pharmacophores. For example, introducing electron-withdrawing groups on the benzodioxin moiety may enhance binding to oxidative stress-related targets like NADPH oxidase . High-throughput screening with isogenic cell lines can validate selectivity .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?

Q. Table 1. Key Variables for Synthetic Optimization

VariableRange TestedImpact on Yield/PurityReference
Solvent polarityTHF to DMSOHigher polarity reduces byproducts
Reaction temperature25°C to 80°CElevated temps favor coupling
Catalyst (e.g., AcOH)0.1–1.0 equivExcess acid degrades hydrazide

Q. Table 2. Computational Tools for Property Prediction

ToolApplicationOutput MetricsReference
Gaussian (DFT)HOMO-LUMO gaps, dipole momentsElectronic properties
GROMACS (MD)Ligand-receptor bindingBinding free energy (ΔG)
Schrödinger QSARBioactivity predictionpIC50 values

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